(S)-Oxiraneacetic Acid Phenylmethyl Ester
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Overview
Description
(S)-Oxiraneacetic Acid Phenylmethyl Ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its chiral nature, meaning it has a specific three-dimensional arrangement that can influence its reactivity and interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiraneacetic Acid Phenylmethyl Ester typically involves the esterification of oxiraneacetic acid with phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Oxiraneacetic Acid+PhenylmethanolH2SO4(S)-Oxiraneacetic Acid Phenylmethyl Ester+H2O
Industrial Production Methods
Industrial production of esters often employs similar esterification reactions but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-Oxiraneacetic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield oxiraneacetic acid and phenylmethanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Grignard reagents can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: Oxiraneacetic acid and phenylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(S)-Oxiraneacetic Acid Phenylmethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Oxiraneacetic Acid Phenylmethyl Ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing oxiraneacetic acid and phenylmethanol. These products can then participate in further biochemical pathways . The chiral nature of the compound can influence its binding to specific enzymes and receptors, affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with similar reactivity but lacks chirality.
Methyl Butyrate: Another ester with a pleasant odor, used in flavoring agents.
Benzyl Acetate: Similar structure but different functional groups.
Uniqueness
(S)-Oxiraneacetic Acid Phenylmethyl Ester is unique due to its chiral nature, which can influence its reactivity and interactions in biological systems. This makes it particularly valuable in applications requiring specific stereochemistry .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
benzyl 2-[(2S)-oxiran-2-yl]acetate |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-8-13-10)14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
WHGRMPDLBKOMMA-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](O1)CC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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